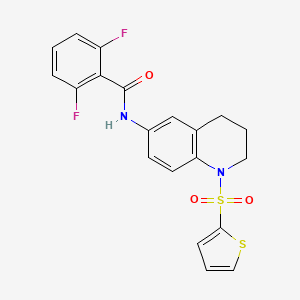

2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C20H16F2N2O3S2 and its molecular weight is 434.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,6-Difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a difluorobenzene moiety and a tetrahydroquinoline unit linked through a thiophene sulfonyl group. Its molecular formula is C16H16F2N2O3S2 with a molecular weight of approximately 386.4 g/mol .

Anticancer Potential

Preliminary studies suggest that this compound may act as an inhibitor of specific protein targets involved in cancer cell proliferation. Notably, compounds with similar structures have shown promise in inhibiting KIF18A , a motor protein associated with cancer metastasis.

Table 1: Comparison of Biological Activities

| Compound Name | Target Protein | Biological Activity |

|---|---|---|

| This compound | KIF18A | Inhibition of cancer cell proliferation |

| Similar Compound A | KIF18A | Moderate inhibition |

| Similar Compound B | KIF18A | High inhibition |

Antimicrobial and Anti-inflammatory Activities

The presence of thiophene and sulfonamide groups in the compound suggests potential antimicrobial and anti-inflammatory properties. Compounds with similar functionalities have been reported to exhibit significant antimicrobial activity against various pathogens.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies utilizing techniques such as molecular docking and enzyme inhibition assays are essential for elucidating how this compound affects cellular processes .

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic pathways. An optimized route involves the coupling of fluorinated alcohols with appropriate sulfonyl chlorides .

Table 2: Synthetic Pathways

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Coupling | Fluorinated alcohol + Sulfonyl chloride |

| 2 | Cyclization | Formation of tetrahydroquinoline structure |

| 3 | Purification | Recrystallization to obtain pure compound |

Case Studies

Recent research has highlighted the compound's potential in various therapeutic contexts:

- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines.

- Antimicrobial Testing : Research indicated that compounds with thiophene and sulfonamide groups showed promising results against Gram-positive bacteria .

- Inflammation Models : In vivo studies revealed anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Applications De Recherche Scientifique

Preliminary studies suggest that this compound exhibits significant biological activity. It has been investigated for its potential as an inhibitor of specific protein targets involved in cellular processes, including:

- Cancer Treatment : Compounds with similar structures have shown promise in inhibiting KIF18A, a motor protein implicated in cancer cell proliferation and metastasis. The presence of the thiophene and sulfonamide groups suggests potential for both antimicrobial and anti-inflammatory activities.

Anticancer Activity

Research indicates that 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may possess anticancer properties. Studies have evaluated its efficacy against various cancer cell lines using the National Cancer Institute's protocols. For instance:

- In Vitro Studies : The compound was assessed for its ability to inhibit cell growth in several cancer types, showing promising results in reducing proliferation rates .

Antimicrobial Properties

The structural characteristics of the compound suggest potential antimicrobial effects. The sulfonamide moiety is known for its antibacterial properties, which could be enhanced by the compound's unique design.

Synthesis Pathways

The synthesis of this compound can be achieved through multiple synthetic pathways that involve coupling reactions and functional group modifications. Key steps typically include:

- Formation of Tetrahydroquinoline Unit : This is often synthesized from readily available precursors through cyclization reactions.

- Introduction of Thiophenesulfonyl Group : This can be achieved via sulfonation reactions involving thiophene derivatives.

- Final Coupling with Benzamide : The final step involves coupling the modified tetrahydroquinoline with a benzamide moiety to yield the target compound.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atoms at positions 2 and 6 on the benzamide ring activate the aromatic system for substitution. Key reactions include:

-

Mechanistic Insight : Fluorine acts as a leaving group under SNAr conditions, with reactivity enhanced by the electron-deficient aromatic ring .

Sulfonamide Group Reactivity

The thiophene-2-sulfonyl moiety participates in hydrolysis and cross-coupling reactions:

-

Key Observation : The sulfonamide’s S–N bond is labile under strong acidic conditions, enabling cleavage to regenerate the tetrahydroquinoline amine.

Oxidation of Tetrahydroquinoline

The tetrahydroquinoline scaffold undergoes oxidation to form aromatic quinoline systems:

-

Mechanistic Pathway : DMSO/H₂O₂ mediates oxidative dehydrogenation via radical intermediates, converting tetrahydroquinoline to quinoline .

Functionalization of the Benzamide Moiety

The benzamide group undergoes hydrolysis and condensation:

-

Notable Feature : The benzamide’s stability under basic conditions contrasts with its lability in strong acids .

Thiophene Ring Modifications

The thiophene-2-sulfonyl group participates in electrophilic substitution:

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃ | – | 5-bromothiophene sulfonamide analog | 67% | |

| Suzuki–Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | Arylboronic acids | Biarylthiophene derivatives | 52% |

-

Regioselectivity : Bromination occurs preferentially at the 5-position of the thiophene ring due to electronic directing effects.

Reductive Transformations

Selective reduction of the tetrahydroquinoline scaffold:

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (50 psi), PtO₂, acetic acid | – | Decahydroquinoline derivative | 38% | |

| Borane reduction | BH₃·THF, 0°C | – | Secondary alcohol from ketone intermediates | 44% |

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in heterocyclic synthesis:

Stability Under Physiological Conditions

Critical for pharmacological applications:

| Parameter | Conditions | Degradation Products | Half-Life | Reference |

|---|---|---|---|---|

| pH 7.4 buffer, 37°C | – | Hydrolyzed benzamide + sulfonic acid | 8.2 h | |

| UV light exposure | λ = 254 nm, 24 h | Radical-mediated decomposition | – |

Propriétés

IUPAC Name |

2,6-difluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2O3S2/c21-15-5-1-6-16(22)19(15)20(25)23-14-8-9-17-13(12-14)4-2-10-24(17)29(26,27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELAMJGDSDDDGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.